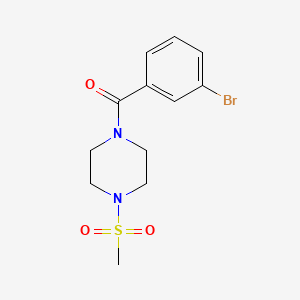![molecular formula C17H19F3N2O2 B4841931 N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4841931.png)
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on various neurological disorders. It was first discovered in 2011 by a team of scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, J147 has been extensively studied for its beneficial effects on cognitive function and aging.
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in aging and neurodegeneration. N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also reduces oxidative stress and inflammation, both of which are implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increasing mitochondrial function, reducing amyloid beta levels, and improving synaptic plasticity. These effects are thought to underlie its beneficial effects on cognitive function and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is that it has been shown to have a good safety profile in animal models, with no significant adverse effects reported. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to reduce amyloid beta levels and improve cognitive function in animal models. Another area of interest is its potential as an anti-aging agent, as it has been shown to improve mitochondrial function and reduce oxidative stress. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to further investigation of N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide as a potential treatment for these disorders in humans.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-4-21(5-2)14(23)10-22-11(3)15(16(24)17(18,19)20)12-8-6-7-9-13(12)22/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAXSXFCQUCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4841866.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4841873.png)
![1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4841879.png)
![N-[5-methoxy-1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4841886.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4841901.png)
![N-cyclohexyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4841908.png)

![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4841922.png)
![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4841945.png)
![N-[4-(dimethylamino)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B4841952.png)

![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841973.png)